molecular formula C60H45O3P3 B3097464 1,3,5-Tris(3-diphenylphosphorylphenyl)benzene CAS No. 1311378-95-6

1,3,5-Tris(3-diphenylphosphorylphenyl)benzene

Cat. No.: B3097464
CAS No.: 1311378-95-6
M. Wt: 906.9 g/mol
InChI Key: VVDJSWJPDAJENP-UHFFFAOYSA-N
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Description

1,3,5-Tris(3-diphenylphosphorylphenyl)benzene is an organic compound with a unique structure that features three diphenylphosphoryl groups attached to a central benzene ring. This compound is known for its applications in various scientific fields, particularly in materials science and organic electronics.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,3,5-Tris(3-diphenylphosphorylphenyl)benzene typically involves the reaction of 1,3,5-tribromobenzene with diphenylphosphine oxide in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction mixture is heated to a temperature range of 100-150°C for several hours to ensure complete conversion .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving yield. The purification process involves recrystallization and chromatography to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions: 1,3,5-Tris(3-diphenylphosphorylphenyl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1,3,5-Tris(3-diphenylphosphorylphenyl)benzene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,3,5-Tris(3-diphenylphosphorylphenyl)benzene involves its interaction with molecular targets through its phosphoryl groups. These groups can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The compound’s electron-transport properties are attributed to its ability to facilitate the movement of electrons through its conjugated system .

Comparison with Similar Compounds

Uniqueness: 1,3,5-Tris(3-diphenylphosphorylphenyl)benzene is unique due to its combination of electron-transport properties and the ability to form stable complexes with various molecules. This makes it particularly valuable in the development of advanced materials and electronic devices .

Properties

IUPAC Name

1,3,5-tris(3-diphenylphosphorylphenyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C60H45O3P3/c61-64(52-25-7-1-8-26-52,53-27-9-2-10-28-53)58-37-19-22-46(43-58)49-40-50(47-23-20-38-59(44-47)65(62,54-29-11-3-12-30-54)55-31-13-4-14-32-55)42-51(41-49)48-24-21-39-60(45-48)66(63,56-33-15-5-16-34-56)57-35-17-6-18-36-57/h1-45H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVDJSWJPDAJENP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)C3=CC=CC(=C3)C4=CC(=CC(=C4)C5=CC(=CC=C5)P(=O)(C6=CC=CC=C6)C7=CC=CC=C7)C8=CC(=CC=C8)P(=O)(C9=CC=CC=C9)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C60H45O3P3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

906.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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